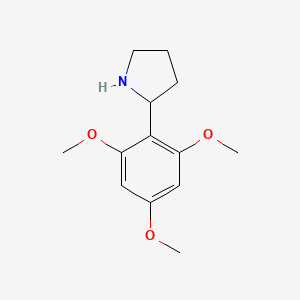![molecular formula C13H19N3O B2380763 2-氰基-N-[4-(2,5-二甲基-1H-吡咯-1-基)丁基]乙酰胺 CAS No. 347328-24-9](/img/structure/B2380763.png)
2-氰基-N-[4-(2,5-二甲基-1H-吡咯-1-基)丁基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide” is a chemical compound . It is related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
Synthesis Analysis
The synthesis of related compounds involves the combination of different pharmacophores in a pyrrole ring system . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .科学研究应用
Insecticide Development
The compound could potentially be used in the development of novel insecticides . It’s known that insect ryanodine receptor is a promising target for the development of new insecticides . A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized for this purpose .
Antibacterial Activity
The compound might have potential antibacterial activity . In a study, a new series of 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The compound could potentially inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are involved in fatty acid synthesis and folate metabolism respectively, which are essential for bacterial growth .
Cell Growth Suppression
The compound has been found to suppress cell growth . This could potentially be used in cancer research, where suppression of cell growth is often a desired outcome .
Enhancement of Glucose Uptake Rate
The compound has been found to increase the cell-specific glucose uptake rate . This could potentially be used in diabetes research, where enhancing glucose uptake is often a therapeutic goal .
Increase in Intracellular Adenosine Triphosphate
The compound has been found to increase the amount of intracellular adenosine triphosphate during monoclonal antibody production . This could potentially enhance the efficiency of monoclonal antibody production, which is used in various therapeutic applications .
未来方向
作用机制
Target of Action
Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and survival.
Mode of Action
It’s suggested that similar compounds interact with their targets (dhfr and enoyl acp reductase enzymes) throughbinding interactions . This interaction could potentially inhibit the activity of these enzymes, leading to disruption of the associated biochemical pathways.
Biochemical Pathways
The compound may affect the folic acid pathway and fatty acid synthesis due to its potential inhibitory action on DHFR and enoyl ACP reductase enzymes . The inhibition of these pathways can lead to a decrease in cell growth and proliferation, as these pathways are vital for the synthesis of nucleotides and fatty acids, which are essential components of cells.
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may have potential applications in regulating cell growth and energy production.
属性
IUPAC Name |
2-cyano-N-[4-(2,5-dimethylpyrrol-1-yl)butyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11-5-6-12(2)16(11)10-4-3-9-15-13(17)7-8-14/h5-6H,3-4,7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJJEARGDPUTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCCNC(=O)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

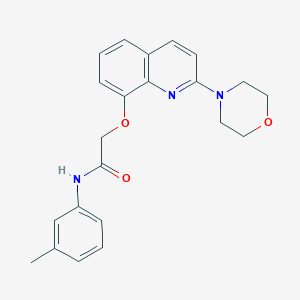
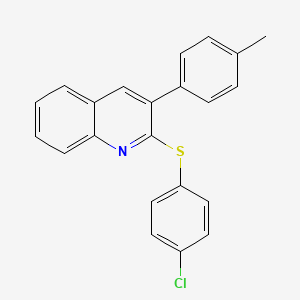
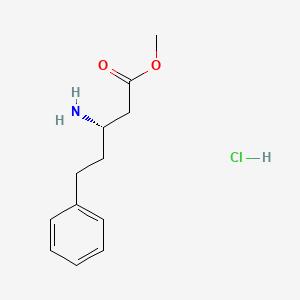
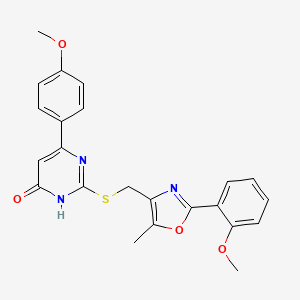
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)
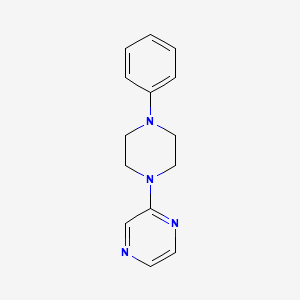
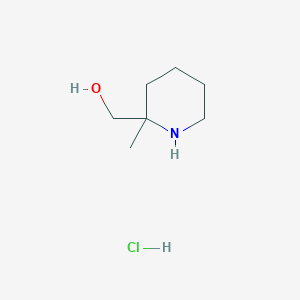
![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)
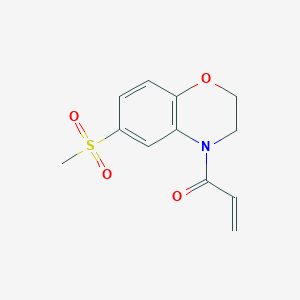
![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)
